molecular formula C10H14F2O2 B2867673 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248364-88-5

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid

Cat. No. B2867673
CAS RN: 2248364-88-5
M. Wt: 204.217
InChI Key: LAOPDFGPWPQMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid, also known as MK-9470, is a selective antagonist of the cannabinoid CB1 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. 1.0]heptanyl)propanoic acid.

Scientific Research Applications

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical models. The compound has also been investigated for its potential in the treatment of obesity, addiction, and pain management.

Mechanism of Action

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid selectively binds to the cannabinoid CB1 receptor in the brain, blocking the effects of endocannabinoids. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory.
Biochemical and Physiological Effects
The blockade of the cannabinoid CB1 receptor by 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several biochemical and physiological effects. It has been shown to decrease food intake and body weight in preclinical models of obesity. The compound also has anxiolytic and antidepressant effects, possibly through its modulation of the endocannabinoid system. In addition, it has been shown to reduce the rewarding effects of drugs of abuse, suggesting a potential role in addiction treatment.

Advantages and Limitations for Lab Experiments

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several advantages for lab experiments. It is a highly selective antagonist of the cannabinoid CB1 receptor, which allows for the specific modulation of the endocannabinoid system. The compound has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life. However, the use of the compound is limited by its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid. One potential area of investigation is the role of the compound in the treatment of neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. The compound's effects on pain management and addiction treatment also warrant further study. In addition, the development of more cost-effective and efficient synthesis methods for the compound could facilitate its use in research and potential therapeutic applications.
Conclusion
2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid is a selective antagonist of the cannabinoid CB1 receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound's effects on appetite, mood, and addiction suggest a potential role in the treatment of these conditions. Further research is needed to fully elucidate the compound's mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid involves the reaction of 7,7-difluoro-bicyclo[4.1.0]hept-2-ene with ethyl 2-bromoacetate in the presence of a palladium catalyst. The resulting intermediate is then hydrolyzed with potassium hydroxide to yield the final product. The synthesis method has been optimized to produce high yields and purity of the compound.

properties

IUPAC Name

2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O2/c1-6(8(13)14)9-5-3-2-4-7(9)10(9,11)12/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOPDFGPWPQMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C12CCCCC1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.